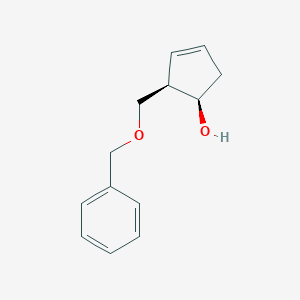
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is a chiral organic compound with a cyclopentene ring substituted with a phenylmethoxymethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and benzyl alcohol.
Reaction Conditions: The cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene intermediate. This intermediate is then subjected to a series of functional group transformations, including hydroxylation and benzylation, to yield the final product.
Catalysts and Reagents: Common reagents used in these reactions include Lewis acids for the Diels-Alder reaction and bases for the hydroxylation and benzylation steps.
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Diels-Alder reaction and subsequent functional group transformations.
Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various substituted cyclopentene derivatives.
Scientific Research Applications
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.
(1R,2R)-2-(Methoxymethyl)cyclopent-3-en-1-ol: Lacks the phenyl group.
(1R,2R)-2-(Phenylmethyl)cyclopent-3-en-1-ol: Lacks the methoxy group.
Uniqueness
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both phenylmethoxymethyl and hydroxyl groups
Properties
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
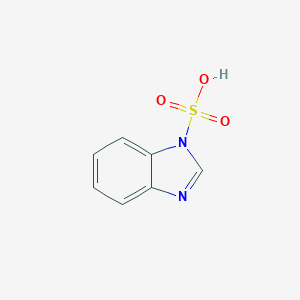
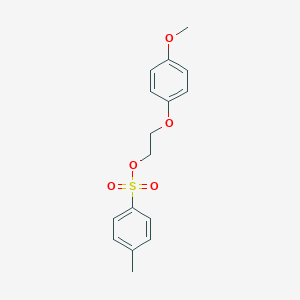
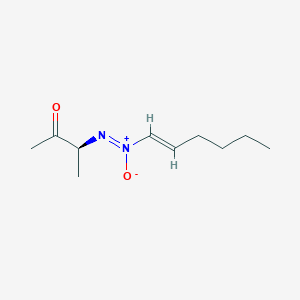
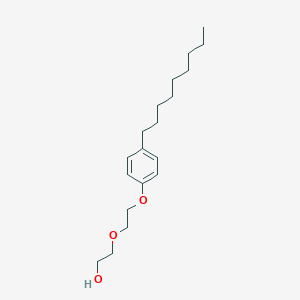

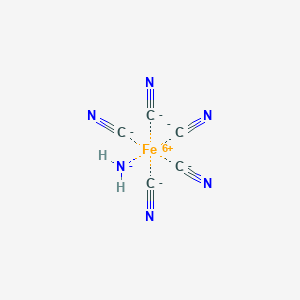
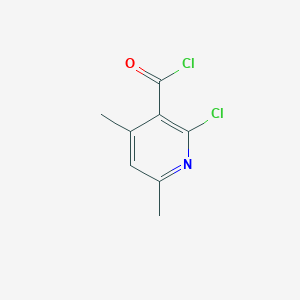
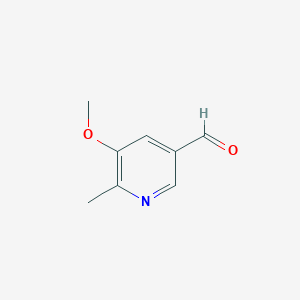

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)


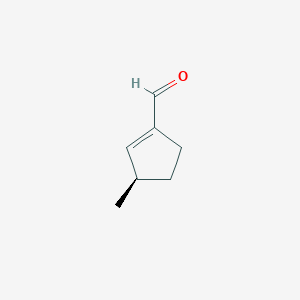
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
